
(2Z)-Afatinib
Overview
Description
Afatinib, an irreversible tyrosine kinase inhibitor (TKI), targets epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It is clinically approved for treating non-small cell lung cancer (NSCLC) with activating EGFR mutations and has shown efficacy in HER2-driven cancers . Afatinib covalently binds to EGFR/HER2 kinases, blocking downstream signaling pathways such as MEK/MAPK and PI3K/AKT, which drive tumor proliferation and survival . Its pharmacokinetic profile includes high plasma protein binding and hepatic metabolism, with dose adjustments recommended for toxicity management .
Preparation Methods
The synthesis of Afatinib impurity involves several steps, including nitro-reduction, amidation, and salification. The process begins with the reduction of a nitro compound to an amine, followed by amidation to form the desired amide. The final step involves salification to obtain the impurity in its stable form. Industrial production methods focus on optimizing yield and purity while minimizing the formation of impurities. This is achieved through careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
Afatinib impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Afatinib impurity can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Non-Small Cell Lung Cancer (NSCLC)
(2Z)-Afatinib is primarily used in treating advanced NSCLC with activating EGFR mutations. It has been shown to improve progression-free survival (PFS) and overall survival (OS) compared to traditional chemotherapy.
- Clinical Trials : The LUX-Lung trials have demonstrated that afatinib significantly outperforms first-generation EGFR TKIs such as gefitinib in terms of PFS. For instance, the LUX-Lung 7 trial reported a median PFS of 11.0 months for afatinib versus 10.9 months for gefitinib, with an objective response rate (ORR) of 70% compared to 56% for gefitinib .
- Case Studies : A recent case study highlighted a patient with NSCLC who achieved a partial response after 27 months on afatinib, illustrating its potential for long-term disease control .
Head and Neck Squamous Cell Carcinoma (HNSCC)
Afatinib has also been investigated in HNSCC, particularly in patients with EGFR mutations.
- Preoperative Studies : A phase II study evaluated afatinib's safety and efficacy in treatment-naïve operable HNSCC patients. After two weeks of treatment, a metabolic response was observed in 59% of patients without delaying surgery .
- Biomarker Analysis : The study identified several biomarkers associated with treatment response, including baseline phosphorylation levels of RB1 and ERK1/2 .
Real-World Effectiveness
Real-world studies have confirmed the effectiveness of afatinib outside clinical trial settings. For instance, a multicenter study in Vietnam evaluated afatinib as a first-line treatment for advanced NSCLC with uncommon EGFR mutations, demonstrating its applicability across diverse patient populations .
Side Effects and Management
While afatinib is generally well-tolerated, some patients experience adverse effects such as diarrhea and skin rash. Management strategies include dose adjustments and supportive care measures to mitigate these side effects .
Summary Table of Clinical Findings
Study/Trial | Cancer Type | Key Findings | PFS (months) | ORR (%) |
---|---|---|---|---|
LUX-Lung 7 | NSCLC | Afatinib vs Gefitinib | 11.0 vs 10.9 | 70 vs 56 |
EORTC Preoperative | HNSCC | Metabolic response rate | N/A | 59 |
Vietnam Multicenter | Advanced NSCLC | Real-world effectiveness | N/A | N/A |
Mechanism of Action
The mechanism of action of Afatinib impurity is closely related to that of Afatinib. Afatinib covalently binds to the kinase domains of EGFR, HER2, and HER4, irreversibly inhibiting their tyrosine kinase activity. This results in the downregulation of ErbB signaling pathways, which are crucial for cancer cell proliferation and survival. The impurity may also interact with these molecular targets, although its potency and efficacy are generally lower compared to the parent compound .
Comparison with Similar Compounds
Comparison with Other EGFR-TKIs
Osimertinib
- However, osimertinib demonstrated superior PFS in patients with brain metastases (HR: 0.62; p < 0.05) .
- Mechanistic Differences : Osimertinib, a third-generation EGFR-TKI, selectively inhibits EGFR T790M resistance mutations, whereas afatinib’s irreversible binding targets wild-type and common mutant EGFR isoforms (e.g., Del19, L858R) .
Reversible EGFR-TKIs (e.g., Gefitinib, Erlotinib)
- Survival Outcomes : First-line afatinib showed comparable efficacy to reversible TKIs in PFS (HR: 0.58 vs. 0.46) and OS (HR: 0.65 vs. 0.80), suggesting similar clinical benefits in EGFR-mutant NSCLC .
- Resistance Profile : Afatinib’s irreversible binding may delay resistance compared to reversible TKIs, though both classes face challenges from T790M and MET amplification .
Structural and Efficacy Differences in HER2 Mutations
Afatinib’s efficacy varies significantly across HER2 exon 20 insertion subtypes:
- G776delinsVC Mutations : Patients with this variant achieved an objective response rate (ORR) of 40% and median PFS of 7.6 months, with one patient showing 12.0 months PFS .
- YVMA Insertions: No responses (ORR: 0%) and shorter PFS (1.2 months) were observed due to steric hindrance in the drug-binding pocket, as confirmed by structural modeling .
- Limitations : Small sample sizes (e.g., n = 5 for G776delinsVC) and lack of molecular dynamics simulations for variants like G776delinsVV/LC limit conclusive comparisons .
Antitumor Activity Compared to Chemotherapeutic Agents
HepG2 and HCT116 Cell Lines :
Compound IC50 (mg/ml) Afatinib 5.4–11.4 5-Fluorouracil 5.3–7.9 Experimental 3a 7.7–14.0 Afatinib showed comparable cytotoxicity to 5-FU but was less potent than experimental compound 3a .
Cross-Reactivity with Structural Analogs
- Vandetanib : A competitive ELISA confirmed minimal cross-reactivity (<5%) between afatinib and vandetanib, attributed to differences in the chloro-4-fluorophenyl moiety .
- Epitope Specificity : Anti-afatinib antibodies recognize a 13 Å epitope spanning the succinic acid-conjugated amide bond, ensuring high specificity for therapeutic drug monitoring .
Combination Therapy Efficacy
- Cetuximab Synergy: Not directly studied, but afatinib’s irreversible binding may complement cetuximab’s EGFR extracellular blockade in KRAS wild-type cancers .
Key Limitations :
- Small cohorts in HER2 mutation studies .
- Limited data on afatinib’s activity against rare EGFR/HER2 variants .
Recommendations :
- Prioritize trials assessing afatinib in HER2 G776delinsVC-expressing cancers.
- Develop predictive biomarkers for afatinib-responsive populations .
Biological Activity
(2Z)-Afatinib is a potent, irreversible inhibitor targeting the epidermal growth factor receptor (EGFR) and human EGFR 2 (HER-2). Its biological activity has been extensively studied, particularly in the context of various cancers, including non-small cell lung cancer (NSCLC) and bladder cancer. This article synthesizes findings from multiple studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and clinical implications.
Afatinib functions by irreversibly binding to the EGFR, leading to inhibition of downstream signaling pathways that promote cell proliferation and survival. The primary pathways affected include:
- PI3K/Akt Pathway : Inhibition leads to decreased phosphorylation of Akt, a key player in cell survival and proliferation.
- MAPK/ERK Pathway : Afatinib also inhibits ERK1/2 phosphorylation, reducing cellular proliferation and promoting apoptosis.
In Vitro Studies
Several studies have demonstrated the effects of afatinib on various cancer cell lines. One notable study assessed its impact on T24 bladder cancer cells:
- Proliferation : The MTT assay showed that afatinib inhibited T24 cell proliferation in a dose- and time-dependent manner. Significant reductions in cell viability were observed at concentrations ranging from 5 to 20 µmol/L .
- Apoptosis : Flow cytometric analysis indicated that afatinib treatment increased the apoptosis rate of T24 cells as concentrations rose. The study highlighted a shift in the Bcl-2/Bax ratio, with increased Bax (pro-apoptotic) and decreased Bcl-2 (anti-apoptotic) levels .
- Cell Invasion : Afatinib significantly inhibited the invasive capabilities of T24 cells as demonstrated by Transwell assays, suggesting its potential utility in preventing metastasis .
Non-Small Cell Lung Cancer (NSCLC)
Afatinib has shown efficacy in patients with NSCLC harboring specific mutations. A recent case study illustrated the treatment course of a patient who experienced a partial response after initiating afatinib therapy. Despite some adverse effects, such as diarrhea and paronychia, the patient maintained a good quality of life for over two years before disease progression necessitated resuming treatment .
ASCENT Trial
The ASCENT trial investigated afatinib's role in locally advanced epidermal growth factor receptor-positive (EGFR+) cancers. Key findings include:
- Overall Response Rate (ORR) : Induction afatinib yielded an ORR of 63%.
- Pathological Response : Among patients who underwent surgery post-treatment, significant pathological responses were observed, with many achieving major or complete responses.
- Survival Rates : With a median follow-up of 5 years, median progression-free survival (PFS) was reported at 2.6 years and overall survival (OS) at 5.8 years .
Adverse Effects
While afatinib is generally well-tolerated, some patients may experience significant side effects:
- Interstitial Pneumonia : Reports indicate cases of afatinib-induced interstitial pneumonia, which can progress rapidly and may be fatal if not diagnosed promptly .
- Diarrhea and Skin Reactions : Common adverse events include gastrointestinal disturbances and skin reactions, necessitating dose adjustments or supportive care interventions .
Summary Table of Biological Activity
Activity | Effect | Mechanism |
---|---|---|
Proliferation | Inhibition in a dose-dependent manner | EGFR signaling blockade |
Apoptosis | Increased rates with higher concentrations | Modulation of Bcl-2/Bax ratio |
Cell Invasion | Significant reduction | Inhibition of invasion pathways |
Clinical Response (NSCLC) | Partial responses observed | Targeting specific EGFR mutations |
Adverse Effects | Diarrhea, interstitial pneumonia | Dose-dependent toxicity |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (2Z)-Afatinib in laboratory settings?
this compound requires adherence to GHS07 safety standards, including:
- Use of PPE (gloves, eye protection, lab coats) to avoid skin/eye contact.
- Conducting experiments in well-ventilated areas or fume hoods.
- Immediate decontamination of spills with water and soap.
- Storage in sealed containers in locked, ventilated spaces .
Q. How does the irreversible inhibition mechanism of this compound differ from first-generation EGFR-TKIs?
Unlike reversible inhibitors (e.g., gefitinib), this compound forms covalent bonds with EGFR/HER2 tyrosine kinases, leading to prolonged suppression of downstream signaling. Preclinical studies demonstrate its broader efficacy against uncommon EGFR mutations (e.g., G719X, S768I) and resistance to first-generation TKIs .
Q. What experimental models are validated for assessing this compound’s pharmacokinetics and toxicity?
- In vitro: Use NSCLC cell lines with EGFR mutations (e.g., exon 19 deletions) to evaluate IC50 values.
- In vivo: Xenograft models in immunodeficient mice, with plasma concentration monitoring via LC-MS/MS.
- Clinical correlation: Cross-reference phase III trial data (e.g., LUX-Lung 3/6) for dose-response validation .
Advanced Research Questions
Q. What experimental strategies are recommended to investigate acquired resistance mechanisms to this compound in EGFR-mutant NSCLC models?
- Sequential biopsy analysis: Track T790M or MET amplification via NGS in pre-/post-treatment tumor samples.
- In vitro mutagenesis screens: Expose EGFR-mutant cell lines to escalating this compound doses to identify resistance pathways.
- Combination therapies: Test synergies with MET inhibitors (e.g., crizotinib) or anti-angiogenics (e.g., bevacizumab) .
Q. How should researchers address contradictory survival outcomes observed between different clinical trials of this compound?
- Data triangulation: Compare OS/PFS metrics across trials (e.g., LUX-Lung 3 vs. LUX-Lung 6) while adjusting for covariates like mutation subtype (exon 19 vs. L858R).
- Meta-analysis: Pool data from RCTs using fixed/random-effects models to resolve discrepancies (e.g., higher treatment-related mortality in some cohorts vs. survival benefits in exon 19 populations) .
Q. What methodological considerations are critical when designing a phase II trial for this compound in neoadjuvant NSCLC settings?
- Endpoint selection: Use RECIST 1.1 criteria for radiologic response, supplemented by pathologic regression scoring.
- Dose optimization: Implement adaptive dosing (e.g., 10 mg decrements) to manage TRAEs while maintaining efficacy.
- Surgical candidacy criteria: Define thresholds for tumor downstaging (e.g., ≥50% reduction in tumor volume) based on phase II ASCENT trial protocols .
Q. How can researchers leverage this compound’s immunomodulatory effects to enhance checkpoint inhibitor efficacy?
- Preclinical validation: Assess PD-L1 upregulation in EGFR-mutant cell lines treated with this compound.
- Clinical trials: Design combinatorial studies (e.g., ALPHA phase II NCT03695510) using pembrolizumab + this compound, with ORR and immune infiltration as co-primary endpoints .
Q. Data Interpretation and Reporting
Q. What statistical methods are appropriate for analyzing heterogeneous response data in this compound studies?
- Subgroup analysis: Stratify patients by mutation type (e.g., compound mutations vs. single PACC mutations) using Cox proportional hazards models.
- Sensitivity analysis: Evaluate robustness of survival outcomes by excluding outliers or adjusting for dose modifications .
Q. How should researchers document and validate this compound’s efficacy in rare EGFR mutations?
- Case series reporting: Follow NCCN guidelines to detail mutation-specific responses (e.g., L861Q) with longitudinal imaging and ctDNA monitoring.
- In vitro profiling: Use Ba/F3 cell lines transfected with rare EGFR variants to quantify inhibitory potency .
Q. Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility of this compound studies across multicentric cohorts?
Properties
IUPAC Name |
(Z)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3-/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXXDDBFHOBEHA-QGZUEGPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C\C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103129 | |
Record name | 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501103129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1680184-59-1 | |
Record name | 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1680184-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501103129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.